N-Alilglicina

Descripción general

Descripción

N-Allylglycine, also known as 2-Aminopent-4-enoic acid, is a derivative of glycine. It is primarily known for its role as an inhibitor of glutamate decarboxylase, an enzyme responsible for the synthesis of gamma-aminobutyric acid (GABA). This inhibition leads to a decrease in GABA levels, which can induce seizures in animal studies .

Aplicaciones Científicas De Investigación

Synthesis of N-Allylglycine

N-Allylglycine can be synthesized through several methods, including:

- Direct Alkylation : This involves the alkylation of glycine with allyl bromide or other allyl derivatives.

- Biotransformation : Enzymatic methods using racemases and acylases have been developed for the efficient conversion of substrates like N-acetyl-DL-allylglycine into D-allylglycine with high yields (up to 89%) .

Biological Roles

N-Allylglycine acts as an inhibitor of glutamate decarboxylase (GDC), which is crucial for gamma-aminobutyric acid (GABA) biosynthesis. Its inhibition can lead to decreased GABA levels, potentially inducing seizures in animal models .

Table 1: Effects of N-Allylglycine on GABA Levels

| Study Type | Organism | GABA Level Change | Observations |

|---|---|---|---|

| In vivo | Rats | Decreased | Induced convulsions |

| In vitro | Guinea Pigs | Decreased | Inhibition of GDC activity |

Agricultural Applications

Recent studies have indicated that N-Allylglycine can enhance plant growth by promoting photosynthesis. It has been shown to increase the expression of photosynthetic electron transfer-related genes when combined with choline chloride .

Table 2: Effects of N-Allylglycine on Plant Growth

| Treatment | Growth Parameter | Result |

|---|---|---|

| Control | Height | Baseline |

| N-Allylglycine + Choline | Height | Increased by 25% |

| N-Allylglycine Alone | Height | Increased by 15% |

Material Science Applications

N-Allylglycine is utilized in synthesizing polypeptoids, which are promising materials for antifouling applications. The incorporation of NAG into zwitterionic polypeptoids has been shown to enhance resistance to protein adsorption and bacterial adhesion .

Case Study: Zwitterionic Polypeptoids

- Objective : To create antifouling surfaces using polypeptoids derived from N-Allylglycine.

- Method : Synthesis involved ring-opening polymerization and modification with quaternary amino groups.

- Results : The resulting materials exhibited significant resistance to protein fouling, making them suitable for biomedical applications.

Pharmacological Potential

Due to its role as a GDC inhibitor, N-Allylglycine has potential therapeutic implications in neurological disorders where modulation of GABA levels is beneficial. Research into its pharmacological effects continues to explore its utility in treating conditions such as epilepsy .

Mecanismo De Acción

Target of Action

N-Allylglycine primarily targets the enzyme glutamate decarboxylase . This enzyme plays a crucial role in the biosynthesis of the neurotransmitter gamma-aminobutyric acid (GABA) from glutamate .

Mode of Action

N-Allylglycine acts as an inhibitor of glutamate decarboxylase . By inhibiting this enzyme, N-Allylglycine blocks the biosynthesis of GABA, leading to lower levels of this neurotransmitter . This inhibition can lead to an imbalance in the excitatory and inhibitory signals in the nervous system, which can result in seizures .

Biochemical Pathways

N-Allylglycine affects the GABAergic pathway by inhibiting the conversion of glutamate to GABA . This inhibition disrupts the balance of excitatory and inhibitory signals in the nervous system . Additionally, N-Allylglycine is involved in a unique biosynthetic pathway that includes halogenation, oxidative C–C bond cleavage, and triple bond formation through a putative allene intermediate .

Pharmacokinetics

Its metabolism and excretion would depend on various factors including its chemical structure and the individual’s metabolic rate .

Result of Action

The primary molecular effect of N-Allylglycine is the inhibition of glutamate decarboxylase, leading to a decrease in GABA production . This can result in an increase in neuronal excitability, potentially leading to seizures . On a cellular level, N-Allylglycine may cause changes in neuronal firing patterns and disrupt normal neural communication .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

N-Allylglycine can be synthesized through various methods. One common approach involves the reaction of allyl bromide with glycine in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, yielding N-Allylglycine as a white crystalline powder .

Industrial Production Methods

Industrial production of N-Allylglycine often involves the continuous polymerization of allyl-N-carboxyanhydride using benzylamine as an initiator. This method allows for the large-scale production of N-Allylglycine with high purity and yield .

Análisis De Reacciones Químicas

Types of Reactions

N-Allylglycine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert it into saturated amino acids.

Substitution: It can participate in substitution reactions, particularly at the allyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. These reactions typically occur under standard laboratory conditions .

Major Products Formed

The major products formed from these reactions include various derivatives of N-Allylglycine, such as aldehydes, carboxylic acids, and substituted amino acids .

Comparación Con Compuestos Similares

Similar Compounds

Vinylglycine: Another glycine derivative that also inhibits glutamate decarboxylase.

Phenylglycine: A derivative used in peptide synthesis.

4-Hydroxyphenylglycine: Used in the synthesis of non-ribosomal peptides

Uniqueness

N-Allylglycine is unique due to its specific inhibition of glutamate decarboxylase and its ability to induce seizures, making it a valuable tool in neurological research .

Actividad Biológica

N-Allylglycine (NAG) is a non-proteinogenic amino acid that has garnered attention for its diverse biological activities. This article explores its various biological effects, mechanisms of action, and potential applications based on recent research findings.

N-Allylglycine is characterized by its allyl group attached to the amino acid glycine. It can be synthesized through several methods, including ring-opening polymerization of N-allyl glycine N-carboxyanhydride (NCA), which has been shown to produce polypeptoid platforms with stimuli-responsive behavior .

1. Antimicrobial Properties

Recent studies have demonstrated that N-allylglycine exhibits significant antimicrobial activity. For instance, chirality-controlled α-peptide polymers derived from allylglycine showed minimum inhibitory concentrations (MICs) ranging from 4-16 µg/mL against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). In contrast, the MICs against multidrug-resistant (MDR) Gram-negative bacteria were notably higher (64-256 µg/mL), indicating a selective efficacy towards certain bacterial strains .

2. Plant Growth Promotion

N-Allylglycine has also been reported to enhance plant growth. Studies indicate that it promotes photosynthetic activity and upregulates the expression of genes involved in photosynthesis . This suggests potential applications in agricultural practices to improve crop yield and health.

3. Biocatalytic Applications

N-Allylglycine plays a crucial role in biocatalysis, particularly in the preparation of enantiomerically pure amino acids. A variant of N-acetyl amino acid racemase (NAAAR G291D/F323Y) demonstrated improved catalytic activity for N-acetyl-DL-allylglycine, achieving over 98% conversion to D-allylglycine under optimized conditions. This biotransformation process showcases the compound's utility in industrial applications for producing high-purity amino acids .

The antimicrobial activity of N-allylglycine and its derivatives is thought to be linked to their ability to disrupt bacterial cell membranes, enhancing the permeability of antibiotics and reducing resistance mechanisms . In plants, the promotion of photosynthesis may be attributed to the compound's role in regulating metabolic pathways that enhance chlorophyll synthesis and electron transport efficiency .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled study, D-PP (a polymer derived from allylglycine) was tested against various bacterial strains. The results indicated that D-PP significantly reduced MIC values for several antibiotics when combined with them, suggesting a synergistic effect that could be harnessed for developing new antimicrobial therapies .

Case Study 2: Agricultural Application

Field trials using choline chloride and N-allylglycine demonstrated improved growth rates and photosynthetic efficiency in crops. The treated plants showed enhanced biomass production compared to controls, highlighting the potential for these compounds in sustainable agriculture .

Data Summary

| Activity | Effect | MIC Range | Notes |

|---|---|---|---|

| Antimicrobial | Significant against Gram-positive bacteria | 4-16 µg/mL | Higher MICs against MDR Gram-negative bacteria |

| Plant Growth Promotion | Enhanced photosynthesis | Not applicable | Upregulates photosynthetic genes |

| Biocatalytic Efficiency | High conversion rates in amino acid synthesis | >98% conversion | Industrial application potential |

Propiedades

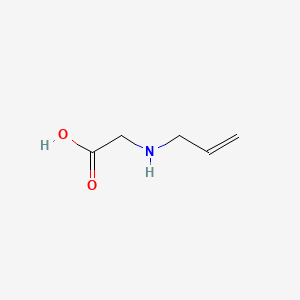

IUPAC Name |

2-(prop-2-enylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c1-2-3-6-4-5(7)8/h2,6H,1,3-4H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVWGGGZYGSZDKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40185688 | |

| Record name | N-Allylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40185688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3182-77-2 | |

| Record name | N-2-Propen-1-ylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3182-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Allylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003182772 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine, N-2-propenyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77695 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Allylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40185688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-allylglycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.703 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: N-Allylglycine can be incorporated into synthetic trypsin inhibitors. Specifically, the compound N-[3-[4-[4-(amidinophenoxy)carbonyl]phenyl]-2-methyl-2-propenoyl]-N-allylglycine methanesulfonate (1) has been shown to have potent inhibitory activity against bovine trypsin. [] This activity stems from the compound's ability to form an acylated trypsin complex via an "inverse substrate mechanism." [] This acylation effectively inhibits the enzyme's normal function. The crystal structure of the complex reveals that the low deacylation rate of this complex contributes to the compound's potent inhibitory effect. []

ANone: While specific spectroscopic data isn't provided in the provided research, we can deduce some information. N-Allylglycine is a non-proteinogenic amino acid. It's structurally similar to the common amino acid glycine but has an allyl group (CH2=CH-CH2-) attached to the nitrogen atom.

A: N-Allylglycine serves as a versatile building block in material science, particularly in the creation of innovative polymers. For example, it acts as a precursor for poly(N-allylglycine) (PNAG), a polymer with unique properties. [, , , , ] PNAG demonstrates good water affinity due to the presence of polar tertiary amide groups in its backbone. [] This characteristic makes it suitable for applications requiring biocompatibility, such as creating antifouling hydrogels. [] When complexed with iron ions, PNAG-based materials can even generate reactive oxygen species in the presence of hydrogen peroxide, opening avenues for targeted tumor therapy. []

A: N-Allylglycine-based polymers exhibit promise in constructing advanced drug delivery systems. For instance, PNAG can be modified with 3-mercaptoacetic acid (PNAG-COOH) and then complexed with metal ions to form nanoscale vesicles. [] These vesicles display remarkable stability, a property attributed to the unique structure of PNAG. [] Furthermore, by incorporating doxorubicin into these vesicles, researchers achieved a controlled release mechanism triggered by hydrogen peroxide within the tumor microenvironment. []

A: N-Allylglycine plays a crucial role in investigating the conformational requirements of JmjC demethylases, enzymes involved in histone modification. Researchers synthesize N-methylated lysine analogs using N-Allylglycine as a starting material. [] These analogs help understand how JmjC demethylases interact with their substrates. For example, experiments utilizing a trans-C-4/C-5 dehydrolysine substrate analog, derived from N-Allylglycine, revealed valuable insights into the binding modes of different JmjC KDM subfamily members. []

A: Yes, N-Allylglycine plays a crucial role in synthesizing the tetracyclic ring system found in several indole alkaloids. Researchers utilize a stereoselective dipolar cycloaddition reaction involving azomethine ylides derived from N-protected 2-butenylindole-3-carbaldehydes, which are synthesized from 2-methylindole. [] Reacting these aldehydes with various alkylamino esters, amino acids, or N-methylhydroxylamine produces the required azomethine ylides or nitrones. [] These compounds then undergo intramolecular cycloaddition with the pendant alkene, leading to the formation of the desired tetracyclic ring system found in alkaloids like deethylibophyllidine and ibophyllidine. []

A: N-Allylglycine-derived polymers are being investigated for their potential as antimicrobial agents. For example, cationic copolypeptoid poly(N-allylglycine)-b-poly(N-octylglycine) (PNAG-b-PNOG) modified with cysteamine hydrochloride ((PNAG-g-NH2)-b-PNOG) can self-assemble into nanostructured assemblies that exhibit antimicrobial properties. [] Research shows that these assemblies effectively inhibit the formation of Staphylococcus aureus biofilms and can even eradicate mature biofilms. [] Importantly, these assemblies demonstrate low toxicity towards human red blood cells. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.